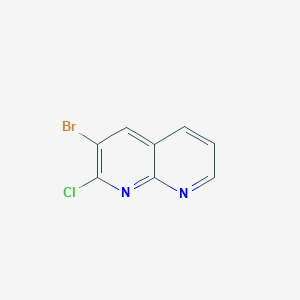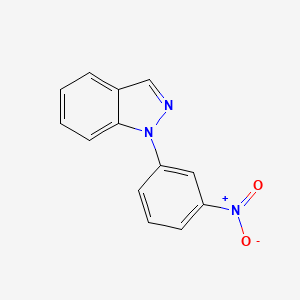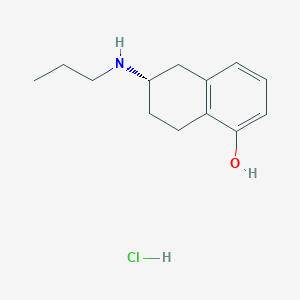
3-Bromo-2-chloro-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation can yield 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . This reaction proceeds via cycloaddition and ring expansion with rearrangement.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed synthesis and multicomponent reactions to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various metal catalysts. Reaction conditions often involve microwave irradiation, which helps to accelerate the reaction and improve yields .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines and their derivatives, which can have significant biological and photochemical properties .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-1,8-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical intermediates and potential drug candidates.
Materials Science: The compound finds applications in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
Der Wirkungsmechanismus von 3-Brom-2-chlor-1,8-Naphthyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass Derivate von 1,8-Naphthyridin die Aktivität bestimmter Enzyme hemmen, wie z. B. Enoyl-ACP-Reduktase, die an der Biosynthese von Fettsäuren in Bakterien beteiligt ist . Diese Hemmung kann zur Störung der Synthese der bakteriellen Zellmembran führen, was zu antimikrobiellen Wirkungen führt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu 3-Brom-2-chlor-1,8-Naphthyridin gehören:
Einzigartigkeit
Was 3-Brom-2-chlor-1,8-Naphthyridin von seinen ähnlichen Verbindungen abhebt, ist sein einzigartiges Substitutionsschema, das unterschiedliche chemische und biologische Eigenschaften verleihen kann. Das Vorhandensein sowohl von Brom- als auch von Chloratomen im Naphthyridinring kann die Reaktivität der Verbindung und ihre Wechselwirkungen mit biologischen Zielstrukturen beeinflussen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C8H4BrClN2 |
|---|---|
Molekulargewicht |
243.49 g/mol |
IUPAC-Name |
3-bromo-2-chloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-5-2-1-3-11-8(5)12-7(6)10/h1-4H |
InChI-Schlüssel |
CCMZDIDDMIQLJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(N=C2N=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)
![2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11871229.png)


![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11871238.png)



![5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one](/img/structure/B11871267.png)

![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)


![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)
